molecular formula C9H18O B12626263 (2R)-2,6-Dimethylhept-5-en-1-ol CAS No. 945676-52-8

(2R)-2,6-Dimethylhept-5-en-1-ol

Cat. No.: B12626263
CAS No.: 945676-52-8
M. Wt: 142.24 g/mol
InChI Key: WFZFXUZFKAOTRR-SECBINFHSA-N
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Description

(2R)-2,6-Dimethylhept-5-en-1-ol is an organic compound characterized by its unique structure, which includes a heptane backbone with two methyl groups and an alcohol functional group. This compound is notable for its chirality, with the (2R) configuration indicating the specific spatial arrangement of its atoms. It is often used in various chemical syntheses and has applications in different fields due to its reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2,6-Dimethylhept-5-en-1-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using a chiral borane complex. This reaction is carried out under controlled conditions to achieve high enantioselectivity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes are optimized for efficiency and yield, often employing advanced catalytic systems and continuous flow reactors to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions: (2R)-2,6-Dimethylhept-5-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for converting the alcohol to a halide.

Major Products:

    Oxidation: Formation of 2,6-dimethylhept-5-enal or

Properties

CAS No.

945676-52-8

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

(2R)-2,6-dimethylhept-5-en-1-ol

InChI

InChI=1S/C9H18O/c1-8(2)5-4-6-9(3)7-10/h5,9-10H,4,6-7H2,1-3H3/t9-/m1/s1

InChI Key

WFZFXUZFKAOTRR-SECBINFHSA-N

Isomeric SMILES

C[C@H](CCC=C(C)C)CO

Canonical SMILES

CC(CCC=C(C)C)CO

Origin of Product

United States

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